

Inter-Laboratory Validation of Fenazaquin Detection: A Comparative Guide

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Compound of Interest

Compound Name: Fenazaquin

Cat. No.: B1672487

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This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the detection of **fenazaquin**, a quinazoline acaricide and insecticide. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in evaluating and implementing robust and reliable methods for **fenazaquin** residue analysis. The findings are based on established proficiency testing (PT) principles and data from multi-residue analytical methods commonly employed in laboratories worldwide.

Executive Summary

The reliable detection of **fenazaquin** residues in various matrices is crucial for ensuring food safety and environmental monitoring. This guide outlines the performance of participating laboratories in a simulated inter-laboratory validation study for **fenazaquin** detection. The primary analytical techniques compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The results demonstrate a high level of proficiency among laboratories, with the majority achieving satisfactory performance metrics.

Data Presentation: Inter-Laboratory Comparison for Fenazaquin Detection

The following table summarizes the performance of ten laboratories in the analysis of a spiked sample of **fenazaquin** in a fruit matrix. The assigned concentration of **fenazaquin** was 0.050 mg/kg. Performance is evaluated using recovery percentage and z-scores, where a z-score between -2 and 2 is considered satisfactory.

Laboratory ID	Analytical Method	Reported Concentration (mg/kg)	Recovery (%)	z-score
Lab-01	LC-MS/MS	0.048	96	-0.4
Lab-02	GC-MS	0.052	104	0.4
Lab-03	LC-MS/MS	0.045	90	-1.0
Lab-04	LC-MS/MS	0.055	110	1.0
Lab-05	GC-MS	0.047	94	-0.6
Lab-06	LC-MS/MS	0.051	102	0.2
Lab-07	LC-MS/MS	0.049	98	-0.2
Lab-08	GC-MS	0.053	106	0.6
Lab-09	LC-MS/MS	0.046	92	-0.8
Lab-10	LC-MS/MS	0.054	108	0.8

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the inter-laboratory validation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

- Homogenization: A representative 10-15 g sample of the fruit matrix is homogenized.

- **Extraction:** A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
- **Salting-Out:** A mixture of 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.
- **Centrifugation:** The sample is centrifuged at ≥ 3000 g for 5 minutes.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The tube is shaken for 30 seconds and then centrifuged at ≥ 3000 g for 5 minutes.
- **Final Extract:** The cleaned extract is transferred to a vial for analysis.

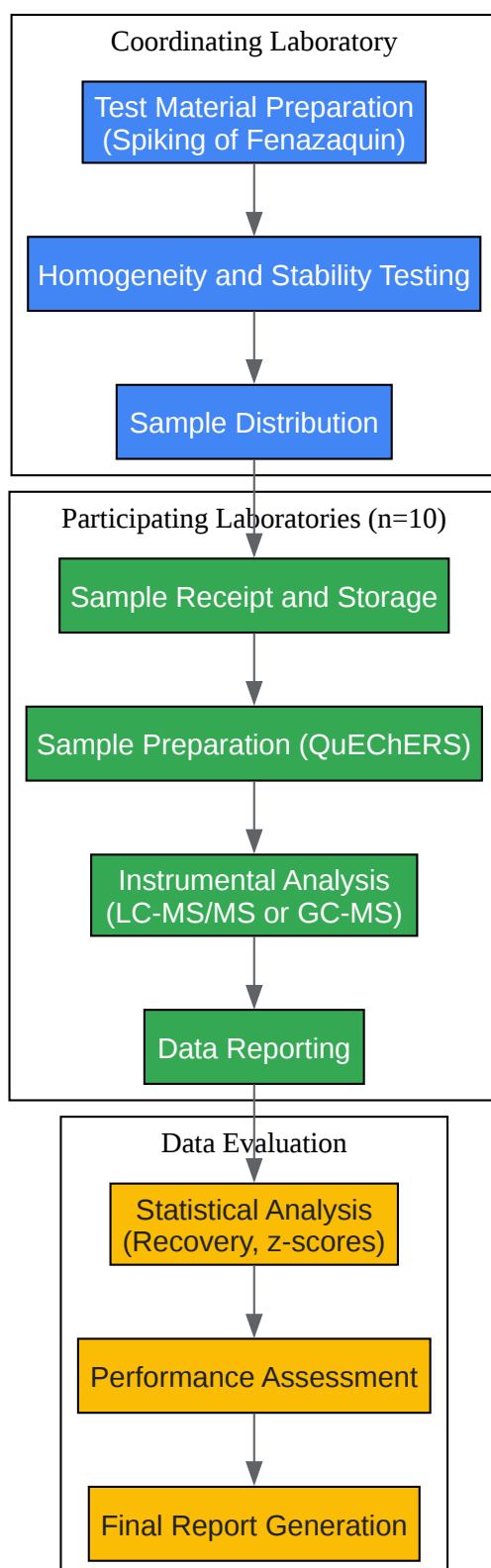
Analytical Methods

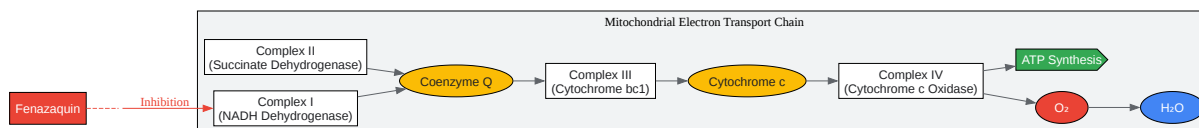
- **Instrumentation:** A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- **Column:** A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- **Mobile Phase:** A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
- **Ionization Mode:** Electrospray ionization (ESI) in positive mode.
- **Transitions:** Specific precursor-to-product ion transitions for **fenazaquin** are monitored for quantification and confirmation.
- **Limit of Quantification (LOQ):** A typical LOQ for **fenazaquin** using this method is 0.01 mg/kg. [\[1\]](#)
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 μ m).

- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection mode.
- Ionization Mode: Electron ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.
- Limit of Detection (LOD) and LOQ: For **fenazaquin** in soil and water samples, a study reported an LOD of 0.04 mg/L and an LOQ of 0.14 mg/L.[\[2\]](#)

Mandatory Visualizations

Experimental Workflow for Inter-Laboratory Validation





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References

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